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An Objective Analysis of Evifacotrep's Preliminary Phase 2 Data Against Established and

Emerging Therapies for Proteinuric Kidney Disease.

This guide provides a comparative analysis of the investigational drug Evifacotrep (formerly

GFB-887) and its effects on proteinuria, benchmarked against standard-of-care treatments and

a recently approved therapy. The content is tailored for researchers, scientists, and drug

development professionals, offering a concise overview of the available clinical data,

experimental methodologies, and underlying mechanisms of action.

Introduction to Evifacotrep and the Shifting Landscape
Evifacotrep is a selective antagonist of the Transient Receptor Potential Canonical 5 and 4

(TRPC5/TRPC4) channels. Its development for kidney disease was based on the hypothesis

that inhibiting the TRPC5-Rac1 pathway in podocytes could mitigate kidney damage and

reduce proteinuria.[1][2] However, the development of Evifacotrep for renal indications has

been discontinued. In November 2022, the Phase 2 TRACTION-2 trial was terminated for

business reasons, and the assets were subsequently acquired by another pharmaceutical

company for investigation in neurological disorders.[3][4][5]

Despite its discontinued development for nephropathy, the preliminary data from the

TRACTION-2 trial offers valuable insights into the potential of TRPC5 inhibition as a

therapeutic strategy for proteinuric conditions. This guide will compare these initial findings with

the established efficacy of Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II
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Receptor Blockers (ARBs), and the novel dual endothelin-angiotensin receptor antagonist,

Sparsentan.

Quantitative Comparison of Proteinuria Reduction
The following table summarizes the publicly available data on the percentage reduction in

proteinuria for Evifacotrep and its comparators. It is important to note that the data for

Evifacotrep is from a preliminary analysis of a Phase 2 trial, whereas the data for other agents

are from more extensive clinical trial programs, including Phase 3 studies and meta-analyses.

Drug/Drug
Class

Mechanism
of Action

Key Clinical
Trial(s)

Patient
Population

Treatment
Duration

Mean
Reduction
in
Proteinuria

Evifacotrep

(GFB-887)

TRPC5/TRP

C4

Antagonist

TRACTION-2

(Phase 2,

Preliminary)

Focal

Segmental

Glomeruloscl

erosis

(FSGS)

12 Weeks

32%

(placebo-

adjusted)

ACE

Inhibitors

Inhibition of

Angiotensin-

Converting

Enzyme

Meta-analysis

Various

Chronic

Kidney

Diseases

1-4 Months

~35% (vs.

placebo/calci

um-channel

blockers)

ARBs

(Irbesartan)

Angiotensin II

Type 1

Receptor

Blocker

PROTECT

(Phase 3)

IgA

Nephropathy
36 Weeks

15.1% (from

baseline)

Sparsentan

Dual

Endothelin

and

Angiotensin

Receptor

Antagonist

PROTECT

(Phase 3)

IgA

Nephropathy
36 Weeks

49.8% (from

baseline)
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Experimental Protocols: A Methodological Overview
A critical aspect of comparing clinical trial data is understanding the methodologies employed.

Below is a summary of the key experimental protocols for the cited studies.

Evifacotrep: The TRACTION-2 Trial
Study Design: A Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial

(NCT04387448).

Patient Population: Adults with a diagnosis of FSGS, treatment-resistant minimal change

disease (TR-MCD), or diabetic nephropathy (DN), who had persistent proteinuria despite

being on a stable dose of an ACE inhibitor or ARB.

Intervention: Patients were randomized to receive either Evifacotrep (GFB-887) at

ascending doses or a placebo for 12 weeks.

Primary Endpoint: The primary objective was to assess the effect of Evifacotrep on

proteinuria, measured as the percent change from baseline in the urine protein-to-creatinine

ratio (UPCR).

Method of Proteinuria Assessment: The trial utilized UPCR from urine samples to quantify

proteinuria. The specific collection method (e.g., first-morning void vs. 24-hour collection) for

the primary endpoint analysis in the preliminary data announcement is not detailed in the

available public information.

Sparsentan vs. Irbesartan: The PROTECT Trial
Study Design: A Phase 3, multicenter, randomized, double-blind, active-controlled trial.

Patient Population: Adults with biopsy-proven IgA nephropathy at risk of progression, with

persistent proteinuria (≥1.0 g/day ) despite at least 12 weeks of maximized stable ACE

inhibitor or ARB treatment.

Intervention: Patients were randomized to receive either Sparsentan (400 mg once daily) or

Irbesartan (300 mg once daily).
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Primary Endpoint: The primary efficacy endpoint was the change in UPCR from baseline to

week 36.

Method of Proteinuria Assessment: Proteinuria was quantified using the UPCR from a 24-

hour urine collection.

ACE Inhibitors and ARBs: Meta-Analyses
The data for ACE inhibitors and ARBs are derived from meta-analyses of numerous

randomized controlled trials. These analyses typically include studies with diverse patient

populations with chronic kidney disease of varying etiologies. The primary outcome in these

meta-analyses is often the mean percentage reduction in 24-hour urinary protein excretion or

albumin-to-creatinine ratio (ACR).

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are

provided in Graphviz DOT language.
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Caption: Mechanism of action of Evifacotrep in reducing proteinuria.
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Caption: Simplified workflow of the TRACTION-2 clinical trial.

Conclusion and Future Outlook
The preliminary findings for Evifacotrep in the TRACTION-2 trial, showing a 32% placebo-

adjusted reduction in proteinuria in patients with FSGS, were promising and suggested that

targeting the TRPC5/TRPC4 pathway could be a viable strategy for treating certain proteinuric

kidney diseases. This level of reduction is comparable to that observed with established

therapies like ACE inhibitors and ARBs in broader chronic kidney disease populations.

However, it is noteworthy that Sparsentan has demonstrated a more substantial reduction in

proteinuria in patients with IgA nephropathy compared to an active comparator, Irbesartan.

The discontinuation of Evifacotrep's development for kidney disease underscores the

challenges in bringing novel therapies to market. While the direct clinical application of
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Evifacotrep in nephrology will not be realized, the scientific rationale and the preliminary

clinical data remain valuable for the research community. Future investigations into TRPC5

inhibition and related pathways may yet yield new therapeutic options for patients with

proteinuric kidney diseases. For now, the focus remains on optimizing the use of existing

therapies and further exploring newer agents like Sparsentan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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